Thiazolylalanine

Description

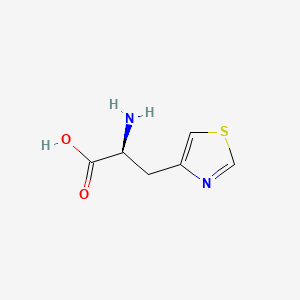

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZIGVCQRXJYQD-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=CS1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152461 | |

| Record name | Thiazolylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119433-80-6 | |

| Record name | Thiazolylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119433806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIAZOLYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTL1Y3S44B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Thiazolylalanine from Cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core methodologies for the synthesis of the non-proteinogenic amino acid thiazolylalanine from L-cysteine. This compound is a valuable building block in medicinal chemistry, incorporated into peptides and small molecules to enhance biological activity and metabolic stability. This document provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and quantitative data to support researchers in the design and execution of these synthetic pathways.

Introduction to this compound Synthesis

The synthesis of this compound from cysteine primarily involves the construction of the thiazole ring from the cysteine side chain. This is typically achieved through a multi-step process that includes the protection of the amino and carboxyl groups of cysteine, formation of the heterocyclic ring, and subsequent deprotection. The key challenge lies in the selective formation of the thiazole ring without racemization of the chiral center. This guide will focus on two main synthetic strategies: a modern approach involving the cyclization of N-substituted amino acids and a classical approach via thiazolidine oxidation.

Synthetic Strategies

Metal-Free Synthesis of 2,5-Disubstituted Thiazoles from N-Substituted α-Amino Acids

A contemporary and efficient method for the synthesis of thiazole-containing compounds involves the direct cyclization of N-substituted α-amino acids. This approach, while not a direct conversion of cysteine itself, can be adapted for an N-substituted cysteine derivative, providing a route to a substituted this compound. The reaction proceeds via a one-pot procedure using thionyl chloride (SOCl₂) and a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), under metal-free conditions.

The proposed mechanism involves the activation of the carboxylic acid by thionyl chloride to form an acyl chloride. Subsequent β-elimination and deprotonation lead to an enamine intermediate, which then reacts with another equivalent of thionyl chloride to initiate the cyclization and subsequent formation of the thiazole ring.

Synthesis via Thiazolidine Intermediate

A more traditional approach involves the initial condensation of L-cysteine with an aldehyde, typically formaldehyde, to form a thiazolidine-4-carboxylic acid. This intermediate is then subjected to oxidation to introduce the aromaticity of the thiazole ring. This method directly utilizes the cysteine backbone for the formation of the thiazole ring.

The process begins with the reaction of L-cysteine hydrochloride with formaldehyde, which undergoes condensation and esterification to yield methyl thiazolidine-4-carboxylate. This saturated heterocycle is then oxidized, for example with manganese dioxide (MnO₂), to form methyl thiazole-4-carboxylate. The final step is the hydrolysis of the ester to afford thiazole-4-carboxylic acid, a derivative of this compound. Further functionalization would be required to obtain the desired amino acid.

Experimental Protocols

Protocol for N-Benzylation of L-Cysteine

Materials:

-

L-cysteine

-

Benzyl bromide

-

Sodium bicarbonate

-

Ethanol

-

Water

-

Diethyl ether

Procedure:

-

Dissolve L-cysteine (1 eq) in a 1:1 mixture of ethanol and water containing sodium bicarbonate (2.5 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add benzyl bromide (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the ethanol under reduced pressure.

-

Wash the aqueous solution with diethyl ether to remove unreacted benzyl bromide.

-

Acidify the aqueous layer with 1M HCl to a pH of approximately 5-6 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield N-benzyl-L-cysteine.

Protocol for Thiazole Synthesis from N-Benzyl-L-Cysteine (Adapted from Saady et al.)

Materials:

-

N-benzyl-L-cysteine

-

Thionyl chloride (SOCl₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of N-benzyl-L-cysteine (1 eq) in anhydrous DCM at 0 °C, add SOCl₂ (2.2 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add DBU (3.0 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the protected this compound derivative.

Protocol for Thiazole-4-carboxylic Acid Synthesis

Materials:

-

L-cysteine hydrochloride

-

Formaldehyde (37% aqueous solution)

-

Methanol

-

Manganese dioxide (MnO₂)

-

Acetonitrile

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Condensation and Esterification: Dissolve L-cysteine hydrochloride (1 eq) in water and add formaldehyde (1.2 eq). Stir at room temperature for 2 hours. Add methanol and reflux for 4 hours to effect esterification. Cool the reaction and neutralize with a mild base. Extract the methyl thiazolidine-4-carboxylate into an organic solvent, dry, and concentrate.

-

Oxidation: Dissolve the methyl thiazolidine-4-carboxylate (1 eq) in acetonitrile. Add activated MnO₂ (10 eq) and stir the suspension at 80 °C for 48 hours. Monitor the reaction by TLC. After completion, filter off the MnO₂ and wash with acetonitrile. Concentrate the filtrate to obtain crude methyl thiazole-4-carboxylate.

-

Hydrolysis: Dissolve the methyl thiazole-4-carboxylate in a 10% aqueous solution of sodium hydroxide and reflux for 1 hour. Cool the solution and acidify with 6M HCl to pH 3 to precipitate the product. Filter the solid, wash with cold water, and dry to obtain thiazole-4-carboxylic acid.

Quantitative Data Summary

The following tables summarize typical yields and reaction conditions for the key synthetic steps.

Table 1: N-Benzylation of L-Cysteine

| Reagent 1 | Reagent 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| L-Cysteine | Benzyl bromide | NaHCO₃ | Ethanol/Water | 0 to RT | 12-16 | 75-85 |

Table 2: Thiazole Formation from N-Substituted Amino Acids (Representative)

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Benzyl-Phenylalanine | SOCl₂ | DBU | DCM | 0 to RT | 4-6 | 92 |

| N-Benzyl-Tyrosine | SOCl₂ | DBU | DCM | 0 to RT | 4-6 | 75 |

Table 3: Synthesis of Thiazole-4-carboxylic Acid from L-Cysteine

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Condensation/Esterification | L-Cysteine HCl | Formaldehyde, MeOH | Water, MeOH | RT, Reflux | 2, 4 | ~80 |

| Oxidation | Methyl thiazolidine-4-carboxylate | MnO₂ | Acetonitrile | 80 | 48 | ~70 |

| Hydrolysis | Methyl thiazole-4-carboxylate | NaOH | Water | Reflux | 1 | ~90 |

Signaling Pathways and Logical Relationships

The synthesis of this compound is a chemical process and does not directly represent a biological signaling pathway. However, the resulting amino acid can be incorporated into peptides that modulate various signaling pathways. The logical relationship of the synthesis is a linear progression of chemical transformations as depicted in the workflows above.

Conclusion

The synthesis of this compound from cysteine is a valuable process for generating novel amino acid building blocks for drug discovery and development. The methodologies presented in this guide, including a modern metal-free approach and a classical route via a thiazolidine intermediate, provide researchers with robust options for accessing this important compound. The detailed protocols and quantitative data serve as a practical resource for the successful implementation of these synthetic strategies in the laboratory. Careful optimization of reaction conditions will be crucial for achieving high yields and maintaining the stereochemical integrity of the final product.

An In-Depth Technical Guide to the Chemical Properties of the Thiazolylalanine Side Chain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolylalanine is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its unique side chain, featuring a thiazole ring, imparts distinct physicochemical properties that can enhance the biological activity, metabolic stability, and target specificity of peptides and small molecule therapeutics. This guide provides a comprehensive overview of the chemical properties of the this compound side chain, along with experimental protocols and an exploration of its role in modulating biological pathways.

Core Chemical Properties

The this compound side chain's chemical character is defined by the interplay of its aromatic heterocycle and its linkage to the amino acid backbone.

Structure and Acidity

Hydrophobicity

The hydrophobicity of an amino acid side chain is a critical determinant of protein folding, stability, and interaction with biological membranes and receptor binding pockets. An experimental hydrophobicity index for this compound is not widely reported. However, based on its structure, which contains a polarizable aromatic ring system with heteroatoms, its hydrophobicity can be estimated to be intermediate between that of alanine and phenylalanine. For the purpose of comparison, the widely used Kyte-Doolittle hydrophobicity scale assigns values of 1.8 for alanine and 2.8 for phenylalanine.

Reactivity

The thiazole ring of the side chain is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The nitrogen atom of the thiazole ring can also act as a hydrogen bond acceptor, which can be crucial for molecular recognition and binding to biological targets. The sulfur atom, with its lone pair of electrons, can also participate in non-covalent interactions. The C2 position of the thiazole ring is known to be susceptible to deprotonation by strong bases, forming a nucleophilic center.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of L-thiazolylalanine. It is important to note that where direct experimental data for this compound is unavailable, values are estimated based on structurally similar amino acids or the parent thiazole heterocycle.

| Property | Value | Source/Basis |

| Molecular Formula | C₆H₈N₂O₂S | PubChem |

| Molecular Weight | 172.21 g/mol | PubChem |

| pKa (α-COOH) | ~2.3 | Estimated from Alanine (2.35) and Phenylalanine (2.20)[1] |

| pKa (α-NH₃⁺) | ~9.7 | Estimated from Alanine (9.87) and Phenylalanine (9.31)[1] |

| pKa (Side Chain) | ~2.5 | Based on the pKa of the thiazole ring |

| Isoelectric Point (pI) | ~6.0 | Calculated from estimated pKa values |

| Kyte-Doolittle Hydrophobicity Index | ~2.0 - 2.5 | Estimated to be between Alanine (1.8) and Phenylalanine (2.8)[2][3] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of this compound. The following sections provide representative methodologies.

Synthesis of L-Thiazolylalanine (Representative Protocol)

The enantioselective synthesis of L-thiazolylalanine can be achieved through various methods, including the asymmetric Strecker synthesis. The following is a representative protocol based on this approach.

Materials:

-

4-Thiazolecarboxaldehyde

-

(R)-Phenylglycinol (as chiral auxiliary)

-

Trimethylsilyl cyanide (TMSCN)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-thiazolecarboxaldehyde (1 equivalent) and (R)-phenylglycinol (1 equivalent) in methanol. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Cyanation: Cool the reaction mixture to 0°C and add trimethylsilyl cyanide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

-

Hydrolysis and Deprotection: To the crude α-aminonitrile, add 6M HCl and heat the mixture at reflux for 6-8 hours. Cool the reaction mixture to room temperature and wash with diethyl ether to remove the chiral auxiliary.

-

Purification: Adjust the pH of the aqueous layer to the isoelectric point of this compound (~6.0) using 1M NaOH. The amino acid will precipitate out of solution. Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization or ion-exchange chromatography.

Purification by Ion-Exchange Chromatography

Materials:

-

Crude this compound

-

Dowex-50W (H⁺ form) cation-exchange resin

-

0.2 M Pyridine solution

-

0.2 M Acetic acid solution

-

Ammonia solution (e.g., 2 M)

Procedure:

-

Column Preparation: Prepare a column with Dowex-50W (H⁺ form) resin and equilibrate with deionized water.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of 0.2 M acetic acid and load it onto the column.

-

Washing: Wash the column with deionized water to remove any unbound impurities.

-

Elution: Elute the bound this compound using a gradient of ammonia solution (e.g., 0 to 2 M). Collect fractions and monitor for the presence of the amino acid using a suitable method (e.g., ninhydrin test or UV absorbance).

-

Isolation: Combine the fractions containing the purified amino acid, and remove the volatile buffer by rotary evaporation under reduced pressure.

Determination of pKa by Titration

Materials:

-

Purified this compound

-

Standardized 0.1 M HCl

-

Standardized 0.1 M NaOH

-

pH meter

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Acidification: Add a sufficient amount of 0.1 M HCl to lower the pH of the solution to below 2.

-

Titration: Titrate the solution with 0.1 M NaOH, recording the pH after each incremental addition of the base.

-

Data Analysis: Plot the pH versus the equivalents of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the titration curve). The first pKa will correspond to the α-carboxyl group, and the second to the α-amino group. The pKa of the thiazole side chain may be more challenging to determine accurately by this method due to its low value.

Measurement of Hydrophobicity by RP-HPLC

Materials:

-

Purified this compound

-

A set of standard amino acids with known hydrophobicity indices

-

Reversed-phase C18 HPLC column

-

Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile phase B: 0.1% TFA in acetonitrile

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Prepare solutions of this compound and the standard amino acids in the mobile phase A.

-

Chromatography: Inject each sample onto the C18 column and elute with a linear gradient of mobile phase B.

-

Data Analysis: Record the retention time for each amino acid. A longer retention time corresponds to greater hydrophobicity.

-

Calibration: Plot the known hydrophobicity indices of the standard amino acids against their retention times to create a calibration curve.

-

Determination: Use the retention time of this compound and the calibration curve to determine its hydrophobicity index.

Role in Biological Signaling Pathways and Experimental Workflows

The this compound side chain's unique properties make it a valuable component in the design of molecules that interact with biological systems.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

Peptidomimetic inhibitors containing a this compound residue at the P1 position have shown potent inhibition of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. The thiazole ring of the side chain can form key interactions within the S1 subsite of the protease's active site. Specifically, it can engage in favorable interactions with the side chain of His41, one of the catalytic dyad residues. This interaction contributes to the binding affinity and inhibitory potency of the molecule.[4][5][6][7][8][9][10][11][12][13][14][15][16]

References

- 1. jpt.com [jpt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Hydrophobicity Indices for Amino Acids [employees.csbsju.edu]

- 4. researchgate.net [researchgate.net]

- 5. New insights into the catalytic mechanism of the SARS-CoV-2 main protease: an ONIOM QM/MM approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Star Republic: Guide for Biologists [sciencegateway.org]

- 9. Catalytic Dyad Residues His41 and Cys145 Impact the Catalytic Activity and Overall Conformational Fold of the Main SARS-CoV-2 Protease 3-Chymotrypsin-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Characterization of host substrates of SARS-CoV-2 main protease [frontiersin.org]

- 11. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. nchr.elsevierpure.com [nchr.elsevierpure.com]

Thiazolylalanine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazolylalanine, a non-proteinogenic amino acid, has emerged as a molecule of significant interest in the fields of pharmaceuticals and cosmetology. This technical guide provides a comprehensive overview of this compound, with a particular focus on the L-enantiomer, L-4-Thiazolylalanine, commercially known as Protinol™. This document details its chemical properties, synthesis, and its established role in skincare, supported by experimental data and protocols. Furthermore, it explores its mechanism of action, including its influence on key biological pathways related to skin health and its potential applications in drug development.

Introduction

This compound is an amino acid derivative characterized by the presence of a thiazole ring. It exists in D, L, and racemic (DL) forms, each with distinct properties and applications. The L-isomer, L-4-Thiazolylalanine, has garnered significant attention for its ability to modulate collagen production and improve skin barrier function, making it a valuable ingredient in anti-aging and skin health formulations. This guide will delve into the technical aspects of this compound, providing researchers and drug development professionals with the foundational knowledge required for its study and application.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its handling, formulation, and application in experimental settings. The different isomers possess unique identifiers and characteristics.

| Property | L-4-Thiazolylalanine | D-4-Thiazolylalanine | DL-4-Thiazolylalanine |

| CAS Number | 119433-80-6[1] | 131896-42-9 | 14717-97-6 |

| Molecular Formula | C₆H₈N₂O₂S | C₆H₈N₂O₂S | C₆H₈N₂O₂S |

| Molecular Weight | 172.21 g/mol [1] | 172.21 g/mol | 172.21 g/mol |

| Appearance | White to off-white powder | - | - |

| Solubility | Slightly soluble in water | - | - |

Synthesis and Incorporation into Peptides

The synthesis of this compound and its subsequent incorporation into peptide chains are key processes for its use in research and development.

Chemical Synthesis of 3-(thiazol-4-yl)-L-alanine

A general method for the synthesis of thiazole derivatives can be adapted for the production of this compound. A plausible synthetic route involves the Hantzsch thiazole synthesis.

Experimental Protocol:

-

Reactants: Start with an appropriate α-haloketone and a thioamide. For 3-(thiazol-4-yl)-L-alanine, a protected L-aspartic acid derivative would serve as the starting material.

-

Reaction: The α-haloketone is reacted with the thioamide in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Cyclization: The reaction mixture is heated to facilitate the cyclization and formation of the thiazole ring.

-

Deprotection: The protecting groups on the amino and carboxyl functionalities of the alanine backbone are removed under appropriate conditions (e.g., acid or base hydrolysis).

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography to yield pure 3-(thiazol-4-yl)-L-alanine.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide sequences using standard Solid-Phase Peptide Synthesis (SPPS) protocols, typically employing the Fmoc/tBu strategy.[2][3]

Experimental Protocol:

-

Resin Preparation: A suitable resin (e.g., Rink amide resin for a C-terminal amide) is swollen in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of piperidine in DMF (typically 20%).

-

Amino Acid Coupling: The Fmoc-protected this compound is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin to form a peptide bond.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Iteration: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity and Mechanism of Action in Skin

L-4-Thiazolylalanine (Protinol™) has demonstrated significant efficacy in improving the appearance of aging skin. Its mechanism of action involves the modulation of key structural proteins and signaling pathways within the skin.

Stimulation of Collagen Synthesis

Clinical and in vitro studies have shown that L-4-Thiazolylalanine effectively boosts the production of both collagen I and collagen III, the latter often referred to as "baby collagen" due to its abundance in youthful skin.[4][5] This dual action helps to restore the collagen equilibrium found in younger skin, leading to a plumper and firmer appearance.[5][6]

Quantitative Data from Clinical Studies:

| Parameter | Time Point | Observation |

| Facial Wrinkles | Week 14 | Statistically significant improvement[7] |

| Skin Firmness | Week 1 | Visibly plumper and firmer skin reported[6] |

| Skin Smoothness | Week 10 | Highly statistically significant improvement[7] |

Enhancement of Skin Barrier Function

L-4-Thiazolylalanine has been shown to improve the integrity of the skin barrier. In vitro studies using 3D skin equivalents have demonstrated this effect through measurements of transepithelial electrical resistance (TEER).[8] A higher TEER value indicates a more intact and less permeable barrier.

Antioxidant and Anti-inflammatory Effects

The compound exhibits antioxidant properties by decreasing the production of reactive oxygen species (ROS) and increasing the expression of Heat Shock Protein 70 (HSP70), which plays a protective role against cellular stress.[8] It also demonstrates anti-inflammatory effects, contributing to its gentle action on the skin.[4]

Experimental Protocols for Efficacy Evaluation

To assess the biological activity of this compound, a variety of in vitro and cellular assays can be employed.

In Vitro Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of a compound on cell migration, a key process in wound repair.

Methodology:

-

Cell Culture: Human dermal fibroblasts are cultured in a 12-well plate until a confluent monolayer is formed.

-

Scratch Creation: A sterile 200 µL pipette tip is used to create a uniform scratch across the center of the cell monolayer.

-

Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove detached cells, and then fresh culture medium containing various concentrations of L-4-Thiazolylalanine (e.g., 0.1%, 0.3%) or a vehicle control is added.

-

Imaging: The scratch is imaged at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

-

Analysis: The area of the scratch is measured at each time point using image analysis software, and the rate of wound closure is calculated.

Quantification of Collagen I Production in Human Dermal Fibroblasts

This protocol quantifies the amount of newly synthesized collagen I by fibroblasts.

Methodology:

-

Cell Culture and Treatment: Human dermal fibroblasts are seeded in 24-well plates and allowed to adhere. The cells are then treated with L-4-Thiazolylalanine (e.g., 0.3%) or a vehicle control in serum-free medium for 48-72 hours.[1]

-

Sample Collection: The cell culture supernatant is collected to measure secreted collagen I, and the cell layer is lysed to measure intracellular collagen.

-

ELISA: A sandwich enzyme-linked immunosorbent assay (ELISA) specific for human pro-collagen I is used to quantify the concentration of collagen in the collected samples.

-

Data Normalization: The total protein concentration in the cell lysates is determined using a BCA or Bradford assay, and the collagen I levels are normalized to the total protein content.

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a quantitative measure of the integrity of epithelial or endothelial cell monolayers.

Methodology:

-

Cell Culture: Human keratinocytes are cultured on permeable supports (e.g., Transwell® inserts) to form a differentiated, stratified epidermal equivalent.

-

Treatment: The epidermal equivalents are treated topically with a formulation containing L-4-Thiazolylalanine or a vehicle control.

-

TEER Measurement: An epithelial volt-ohm meter is used to measure the electrical resistance across the cell monolayer at various time points. The resistance of a blank insert without cells is subtracted from the measured values.

-

Data Analysis: TEER values are typically expressed in Ω·cm². An increase in TEER in the treated group compared to the control group indicates an improvement in barrier function.[9]

Signaling Pathways and Molecular Interactions

The biological effects of L-4-Thiazolylalanine are mediated through its interaction with specific cellular signaling pathways.

Proposed Signaling Pathway for Enhanced Collagen Production

Based on its known effects, it is plausible that L-4-Thiazolylalanine modulates the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of extracellular matrix protein synthesis.[10][11][12]

Caption: Proposed TGF-β signaling pathway modulated by L-4-Thiazolylalanine.

Experimental Workflow for Gene Expression Analysis

To investigate the molecular mechanisms of this compound, a typical experimental workflow would involve analyzing its effects on gene expression in skin cells.

Caption: Workflow for analyzing gene expression changes induced by L-4-Thiazolylalanine.

Conclusion and Future Directions

This compound, particularly L-4-Thiazolylalanine, is a promising molecule with well-documented benefits for skin health. Its ability to enhance collagen production and improve skin barrier function makes it a valuable asset in the development of advanced skincare products. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research into its biological activities.

Future research should focus on elucidating the precise molecular targets of this compound and further detailing its interaction with cellular signaling pathways. Investigating its potential in other therapeutic areas, such as wound healing and fibrotic disorders, could open new avenues for its application. Furthermore, the development of novel peptides incorporating this compound may lead to the creation of highly specific and potent therapeutic agents.

References

- 1. L-4-thiazolylalanine (Protinol), a novel non-proteinogenic amino acid, demonstrates epidermal and dermal efficacy with clinically observable benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 4. Protinol technology [avonworldwide.com]

- 5. avonworldwide.com [avonworldwide.com]

- 6. anew-shop.com [anew-shop.com]

- 7. jddonline.com [jddonline.com]

- 8. Effect of L-4-Thiazolylalanine (Protinol™) on skin barrier strength and skin protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 11. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TGF-beta signal transduction: biology, function and therapy for diseases - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Thiazolylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolylalanine is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry and drug development. Its unique thiazole ring introduces specific steric and electronic properties that can be exploited in the design of novel peptides and small molecule therapeutics.[1] A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and for studying its interactions within biological systems. This guide provides a comprehensive overview of the spectroscopic properties of this compound, including UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Detailed experimental protocols and data are presented to aid researchers in their laboratory work.

UV-Vis Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule provides information about its electronic transitions. For this compound, the absorption is primarily dictated by the thiazole ring.

Table 1: Representative UV-Vis Absorption Data for Thiazole-Containing Compounds

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Thiazole | Ethanol | 235 | ~5,000 | Generic Data |

| 2-Aminothiazole | Water | 258 | ~6,300 | Generic Data |

| Substituted 5-N-Arylaminothiazoles | Dichloromethane | 358-410 | Not Reported | [2] |

| L-Tyrosine (for comparison) | Aqueous | 275, 224, 193 | 1400 (at 275 nm) | [3] |

Experimental Protocol: UV-Vis Spectroscopy

A general protocol for obtaining the UV-Vis absorption spectrum of this compound is as follows:

-

Sample Preparation:

-

Prepare a stock solution of L-4-Thiazolylalanine in a suitable solvent (e.g., deionized water, ethanol, or a buffer solution). A typical starting concentration is 1 mM.

-

Perform serial dilutions to obtain a concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Calibrate the instrument using the solvent as a blank.

-

Scan the sample from 200 nm to 400 nm.

-

Record the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

If the path length of the cuvette is known (typically 1 cm), the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

-

Fluorescence Spectroscopy

The fluorescence properties of a molecule are dependent on its ability to emit light after being excited to a higher electronic state. While the thiazole ring itself is not strongly fluorescent, its derivatives can be. The fluorescence of this compound is expected to be weak but may be influenced by its environment.

Table 2: Representative Fluorescence Data for Thiazole-Containing Fluorophores

| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

| Thiazolo[5,4-d]thiazole Derivatives | Various | ~350-450 | ~450-600 | Varies | [2] |

| 4-N-substituted benzothiadiazoles | Various | ~400-500 | ~500-650 | Varies | [4] |

Experimental Protocol: Fluorescence Spectroscopy

The following is a general protocol for measuring the fluorescence spectrum of this compound:

-

Sample Preparation:

-

Prepare a dilute solution of L-4-Thiazolylalanine (typically in the micromolar range) in a fluorescence-free solvent (e.g., HPLC-grade water or ethanol).

-

Prepare a blank sample containing only the solvent.

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer.

-

First, measure the absorption spectrum to determine the optimal excitation wavelength (λex), which is typically at or near the absorption maximum.

-

Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

-

To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator.

-

-

Quantum Yield Determination (Relative Method):

-

A common method for determining the fluorescence quantum yield (Φ) is the relative method, which compares the fluorescence intensity of the sample to that of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Table 3: Representative ¹H NMR Chemical Shifts for Thiazole-Containing Moieties

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Thiazole H-2 | 8.5 - 9.0 | d | ~2-3 | Generic |

| Thiazole H-5 | 7.0 - 8.0 | d | ~2-3 | Generic |

| α-H (Alanine) | ~4.0 - 4.5 | m | - | Generic |

| β-CH₂ (Alanine) | ~3.0 - 3.5 | m | - | Generic |

Table 4: Representative ¹³C NMR Chemical Shifts for Thiazole-Containing Moieties

| Carbon | Chemical Shift (δ, ppm) | Reference |

| Thiazole C-2 | 150 - 160 | [5] |

| Thiazole C-4 | 140 - 150 | [5] |

| Thiazole C-5 | 110 - 125 | [5] |

| C=O (Carboxyl) | 170 - 180 | Generic |

| α-C (Alanine) | 50 - 60 | Generic |

| β-C (Alanine) | 30 - 40 | Generic |

Note: The exact chemical shifts for this compound will be dependent on the solvent and pH.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of L-4-Thiazolylalanine in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as trimethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Reference the spectra to the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the coupling patterns in the ¹H NMR spectrum to deduce the connectivity of the protons.

-

Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using 2D NMR data for confirmation.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

Table 5: Mass Spectrometry Data for L-4-Thiazolylalanine

| Parameter | Value | Reference |

| Molecular Formula | C₆H₈N₂O₂S | [1] |

| Molecular Weight | 172.21 g/mol | [1] |

| Exact Mass | 172.0306 g/mol | [1] |

Expected Fragmentation Pattern:

In mass spectrometry, molecules often fragment in predictable ways. For this compound, common fragmentation patterns for amino acids would be expected, such as the loss of water (H₂O), ammonia (NH₃), and the carboxyl group (COOH).[6] Additionally, fragmentation of the thiazole ring can occur.[7]

Experimental Protocol: Mass Spectrometry

A general protocol for obtaining a mass spectrum of this compound is as follows:

-

Sample Preparation:

-

Dissolve a small amount of L-4-Thiazolylalanine in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote ionization.

-

-

Instrumentation and Analysis:

-

Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS). This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Analyze the full scan spectrum to confirm the mass of the protonated molecule [M+H]⁺.

-

Interpret the MS/MS spectrum to identify the fragment ions and deduce the fragmentation pathways. This information can be used to confirm the structure of the molecule.

-

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While specific experimental data for this non-proteinogenic amino acid is not extensively published, the information provided for related thiazole-containing compounds and the general experimental protocols offer a robust starting point for researchers. The application of these spectroscopic techniques is essential for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives, thereby facilitating its use in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 3. Item - Calculated 1H and 13C NMR data of compounds 1â4. - Public Library of Science - Figshare [plos.figshare.com]

- 4. 3-(4-Thiazolyl)-L-alanine, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. rsc.org [rsc.org]

- 6. Amino acids [medizin.uni-muenster.de]

- 7. article.sapub.org [article.sapub.org]

Thiazolylalanine: A Versatile Unnatural Amino Acid for Peptide-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the incorporation of unnatural amino acids (UAAs) into peptides has emerged as a powerful strategy to overcome the inherent limitations of native peptide therapeutics, such as poor metabolic stability and limited structural diversity. Among the diverse array of UAAs, thiazolylalanine has garnered significant attention due to the unique physicochemical properties imparted by its thiazole-containing side chain. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a prevalent motif in many biologically active compounds and approved pharmaceuticals.[1] Its incorporation into a peptide backbone can introduce conformational constraints, enhance binding affinity to biological targets, and improve resistance to enzymatic degradation.

This technical guide provides a comprehensive overview of this compound as a building block in peptide synthesis. It covers the synthesis of the Fmoc-protected derivative, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), methods for purification and characterization, and its application in the development of targeted therapeutics, with a focus on the inhibition of key signaling pathways.

Synthesis of Fmoc-L-Thiazolylalanine Building Block

The successful incorporation of this compound into a peptide sequence via Fmoc-SPPS first requires the synthesis of the N-α-Fmoc-protected building block. While L-thiazolylalanine can be synthesized from L-serine, this guide will focus on the widely adopted procedure for the Fmoc protection of the commercially available L-thiazolylalanine.

Experimental Protocol: Fmoc Protection of L-Thiazolylalanine

This protocol outlines a general procedure for the N-terminal protection of L-thiazolylalanine using Fmoc-succinimide (Fmoc-OSu).

Materials:

-

L-Thiazolylalanine

-

Fmoc-succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolution: Dissolve L-thiazolylalanine (1.0 equivalent) in a 2:1 (v/v) mixture of dioxane and saturated aqueous sodium bicarbonate solution.

-

Addition of Fmoc-OSu: To the stirred solution, add Fmoc-succinimide (1.05 equivalents) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with water and adjust the pH to approximately 9 with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3x) to remove unreacted Fmoc-OSu and by-products.

-

Acidify the aqueous layer to a pH of 1-2 with 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to yield Fmoc-L-thiazolylalanine as a white solid.

Characterization:

The identity and purity of the synthesized Fmoc-L-thiazolylalanine should be confirmed by:

-

¹H NMR Spectroscopy: To confirm the presence of both the Fmoc and this compound moieties and their expected chemical shifts and coupling constants.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A typical purity of >99% is expected.[2]

-

Optical Rotation: To confirm the stereochemical integrity of the L-amino acid. A representative value is -31.2° (c=0.01 g/mL in DMF at 20°C, 589 nm).[2]

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-thiazolylalanine can be readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols. The thiazole side chain is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).

Experimental Protocol: Fmoc-SPPS of a this compound-Containing Peptide

This protocol describes the manual synthesis of a model peptide containing L-thiazolylalanine on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-L-thiazolylalanine

-

Other required Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® (Ethyl cyanohydroxyiminoacetate)

-

20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and agitate for an additional 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-L-thiazolylalanine (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative ninhydrin test. If the test is positive (indicating incomplete reaction), continue agitation for another hour or perform a double coupling.

-

Once the coupling is complete (negative ninhydrin test), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Quantitative Data:

| Parameter | Typical Value/Range | Notes |

| Fmoc-L-Thiazolylalanine Synthesis Yield | 85-95% | Dependent on reaction scale and purification method. |

| SPPS Coupling Efficiency | >99% | Per cycle, as determined by UV monitoring of Fmoc deprotection. Unnatural amino acids may require optimized coupling times or reagents. |

| Crude Peptide Purity (by HPLC) | 50-80% | Highly sequence-dependent. |

| Purified Peptide Yield | 10-30% | Based on the initial resin loading. |

Purification and Characterization of this compound-Containing Peptides

Purification

The crude peptide is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical RP-HPLC Protocol:

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of increasing mobile phase B (e.g., 5-60% B over 30 minutes).

-

Detection: UV absorbance at 220 nm and 280 nm.

Fractions are collected and analyzed by analytical RP-HPLC to assess purity. Pure fractions are pooled and lyophilized to obtain the final peptide as a fluffy white powder.

Characterization

The identity and purity of the final peptide are confirmed using the following techniques:

-

Analytical RP-HPLC: To determine the purity of the final product (typically >95%).

-

Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the correct molecular weight of the peptide.

-

¹H NMR Spectroscopy: For structural elucidation of smaller peptides, confirming the presence and integrity of all amino acid residues, including this compound.

Application in Drug Discovery: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] The unique structural features of this compound can be exploited to design peptide-based inhibitors that target components of this pathway with high affinity and specificity.

While specific examples of this compound-containing peptides as direct PI3K/Akt inhibitors are an active area of research, the general principle involves designing a peptide sequence that mimics the binding domain of a natural ligand or substrate of a kinase in the pathway. The thiazole moiety can form specific hydrogen bonds or hydrophobic interactions within the target's active site, enhancing the inhibitory potency.

Below is a conceptual diagram of how a this compound-containing peptide could inhibit the PI3K/Akt signaling pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by a this compound peptide.

Experimental Workflow for Synthesis and Evaluation

The overall process from the synthesis of the building block to the evaluation of the final peptide is a multi-step workflow that requires careful execution and characterization at each stage.

Caption: Experimental workflow for this compound peptide synthesis and evaluation.

Conclusion

This compound represents a valuable and versatile unnatural amino acid for the development of novel peptide-based therapeutics. Its straightforward incorporation into peptides using standard Fmoc-SPPS protocols, combined with the unique properties conferred by the thiazole moiety, allows for the rational design of peptides with enhanced stability, binding affinity, and biological activity. The ability to modulate key signaling pathways, such as the PI3K/Akt pathway, highlights the potential of this compound-containing peptides in addressing a range of diseases, particularly cancer. The detailed protocols and workflows provided in this guide serve as a foundational resource for researchers aiming to explore the full potential of this promising building block in their drug discovery endeavors.

References

- 1. rsc.org [rsc.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Posttranslational conversion of L-serines to D-alanines is vital for optimal production and activity of the lantibiotic lacticin 3147 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the PI3K/AKT Pathway Overcomes Enzalutamide Resistance by Inhibiting Induction of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiazolylalanine: A Comprehensive Technical Guide on its Discovery, Origin, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazolylalanine is a non-proteinogenic amino acid that has garnered significant attention in various scientific fields, including natural product biosynthesis, medicinal chemistry, and cosmetic science. As a key structural component of numerous bioactive natural products, its unique properties make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery and origin of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its applications, with a focus on quantitative data and signaling pathways.

Introduction

This compound, chemically known as (S)-2-amino-3-(thiazol-4-yl)propanoic acid, is a heterocyclic amino acid characterized by the presence of a thiazole ring.[1] This structural feature imparts unique chemical and biological properties, making it a crucial component of a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as thiazolyl peptides. These natural products, which include the thiocillins, exhibit potent antibiotic activity.[2][3] Beyond its role in natural products, synthetic this compound serves as a versatile building block in peptide synthesis and drug discovery, with applications ranging from the development of enzyme inhibitors to skin conditioning agents.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of L-Thiazolylalanine is presented in Table 1. This data is essential for its application in experimental settings, including solubility for bioassays and molecular weight for stoichiometric calculations.

| Property | Value | Reference |

| Molecular Formula | C6H8N2O2S | [1][6] |

| Molecular Weight | 172.21 g/mol | [1][6] |

| CAS Number | 119433-80-6 | [1][6] |

| Appearance | Pale white to pale yellow solid | [6] |

| Purity | ≥ 99% (Chiral HPLC) | [6] |

| Storage Conditions | 0 - 8 °C | [6] |

| IUPAC Name | (2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid | [1] |

Discovery and Natural Origin

The discovery of this compound is intrinsically linked to the study of thiazolyl peptide antibiotics. These complex natural products are produced by various bacteria, such as Bacillus cereus.[2][3] The biosynthesis of these peptides does not involve the direct incorporation of free this compound. Instead, the thiazole ring is formed through a series of post-translational modifications of a precursor peptide.[7]

Biosynthesis of Thiazolyl Peptides

The formation of the thiazole moiety in antibiotics like thiocillin originates from cysteine residues within a ribosomally synthesized precursor peptide. This precursor peptide consists of an N-terminal leader peptide and a C-terminal core peptide. The core peptide undergoes extensive modifications by a cascade of enzymes encoded in a dedicated gene cluster.[3][7]

The key steps in the formation of the thiazole ring are:

-

Dehydration: Serine and threonine residues in the core peptide are dehydrated to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[7]

-

Cyclodehydration and Oxidation: Cysteine residues then undergo cyclodehydration and subsequent oxidation to form the thiazole heterocycles.[7]

-

Core Formation: In the case of thiocillins, a formal [4+2] cycloaddition between two dehydroalanine residues, catalyzed by the enzyme TclM, leads to the formation of the central pyridine core.[2][3]

The overall biosynthetic pathway is a complex and elegant process that highlights nature's ability to generate structural diversity from simple building blocks.

Synthesis of this compound

While this compound is found in natural products, its use in research and development relies on chemical and chemoenzymatic synthesis methods.

Chemical Synthesis

The chemical synthesis of optically active this compound derivatives has been described, often involving the resolution of a racemic mixture. One patented method involves the following general steps:

-

Formation of a Racemic this compound Derivative: Synthesis of a racemic mixture of a this compound ester.

-

Diastereomeric Salt Formation: Reaction of the racemic mixture with an optically active acid, such as tartaric acid, to form diastereomeric salts.

-

Crystallization and Separation: Preferential crystallization of one diastereomer.

-

Isomerization: Isomerization of the undesired diastereomer in the mother liquor to be recycled.

-

Desalting and Deprotection: Removal of the resolving agent and any protecting groups to yield the desired optically active this compound derivative.

Chemoenzymatic Synthesis

Chemoenzymatic approaches offer an alternative route to this compound and its derivatives. These methods leverage the specificity of enzymes to achieve high enantioselectivity. For instance, lipases can be used for the resolution of N-benzyloxycarbonyl-thiazolylalanine esters, and L-aminoacylases can be employed to resolve N-acetyl-thiazolylalanine. Another approach involves the use of aminotransferases for the transamination of a 2-hydroxy-3-thiazolylacrylic acid precursor.

Applications and Bioactivity

This compound's unique structure has led to its exploration in several fields, most notably in drug discovery and cosmetics.

Drug Discovery and Development

As a non-natural amino acid, this compound is a valuable building block for creating peptide-based therapeutics with enhanced properties, such as resistance to proteolytic degradation. Its applications in medicinal chemistry include the development of:

-

Antimicrobial Agents: Leveraging the inherent antibiotic properties of the thiazole ring.[4]

-

Enzyme Inhibitors: The thiazole moiety can participate in key interactions with enzyme active sites.[4]

Cosmetic and Dermatological Applications

L-4-Thiazolylalanine, marketed as Protinol™, has been investigated for its beneficial effects on the skin. In vitro and in vivo studies have demonstrated its ability to strengthen the skin barrier, accelerate skin repair, and provide soothing effects.[8][9]

Table 2: Summary of In Vitro Effects of L-4-Thiazolylalanine on Skin Models [9]

| Parameter | Effect |

| Hyaluronic Acid Production | Increased |

| Pro-collagen I Production | Increased |

| Expression of Inflammatory Genes | Decreased |

Table 3: Summary of In Vivo Effects of L-4-Thiazolylalanine on Human Skin [9]

| Parameter | Effect |

| Epidermal Thickness | Increased |

| Collagen Remodeling | Increased |

| Skin Firmness and Smoothness | Improved after 28 days |

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound.

In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of a compound on cell migration, which is relevant to the skin repair properties of this compound.

Principle: A "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the scratch is monitored over time.

Protocol:

-

Cell Seeding: Seed cells (e.g., human dermal fibroblasts) in a multi-well plate and culture until a confluent monolayer is formed.

-

Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add cell culture medium containing the test compound (this compound) at various concentrations. A vehicle control should be included.

-

Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

-

Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure over time.

Clinical Assessment of Skin Hydration

Principle: Non-invasive biophysical instruments are used to measure the electrical properties of the skin, which correlate with its hydration level.

Protocol:

-

Subject Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for at least 20 minutes before measurements.

-

Baseline Measurement: Measure the baseline skin hydration of the test area (e.g., forearm) using a Corneometer.

-

Product Application: Apply a standardized amount of the formulation containing this compound to the test area. A control area with a placebo formulation or no treatment should be included.

-

Post-application Measurements: Measure skin hydration at specified time points after product application (e.g., 1, 2, 4, and 8 hours).

-

Data Analysis: Compare the changes in skin hydration from baseline between the treated and control areas.

Conclusion

This compound is a fascinating and versatile molecule with a rich history rooted in the biosynthesis of natural product antibiotics. Its unique structural and chemical properties have made it a valuable tool for researchers in medicinal chemistry and cosmetic science. The ability to synthesize this compound through both chemical and enzymatic methods has opened up avenues for its incorporation into novel peptides and other bioactive compounds. As research continues to uncover the full potential of this non-proteinogenic amino acid, it is poised to play an increasingly important role in the development of new therapeutics and advanced skincare products. This guide has provided a comprehensive overview of the current knowledge on this compound, offering a valuable resource for scientists and professionals working in related fields.

References

- 1. Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clyte.tech [clyte.tech]

- 3. researchgate.net [researchgate.net]

- 4. moodle2.units.it [moodle2.units.it]

- 5. med.virginia.edu [med.virginia.edu]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Non-Invasive in Vivo Quantification of Directional Dependent Variation in Mechanical Properties for Human Skin - PMC [pmc.ncbi.nlm.nih.gov]

Thiazolylalanine: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of thiazolylalanine, a non-proteinogenic amino acid of interest in pharmaceutical research and development. Due to the limited publicly available stability data specific to this compound, this guide extrapolates potential degradation mechanisms from studies on related thiazole-containing compounds and established principles of forced degradation for pharmaceutical substances.

Introduction to this compound

This compound is an amino acid analog characterized by the presence of a thiazole ring in its side chain. This heterocyclic moiety imparts unique conformational properties and potential for diverse chemical interactions, making it a valuable building block in peptidomimetics and drug design. Understanding the intrinsic stability of this compound is critical for the development of safe, effective, and stable pharmaceutical products. This guide outlines the anticipated stability profile of this compound under various stress conditions and proposes its likely degradation pathways.

Chemical Stability of this compound

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy over its shelf life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[1][2] The stability of this compound is influenced by its two primary structural components: the amino acid backbone and the thiazole ring.

Proposed Stability Under Stress Conditions

Based on the known reactivity of thiazole derivatives and amino acids, the following outlines the expected stability of this compound under forced degradation conditions.

Table 1: Summary of this compound Stability under Forced Degradation Conditions (Illustrative Data)

| Stress Condition | Reagent/Condition | Proposed Observation | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, Heat | Potential for degradation of the amino acid backbone, with the thiazole ring being relatively stable.[2] | Amine and carboxylic acid derivatives from peptide bond cleavage (if in a peptide), potential for minor thiazole ring degradation at harsh conditions. |

| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, Heat | Significant degradation observed, particularly affecting the thiazole ring.[3] | Ring-opened products, potential for racemization at the alpha-carbon. |

| Oxidative Stress | 3% - 30% H₂O₂, Room Temp | Degradation of the thiazole ring is likely. | N-oxides, S-oxides, and potentially ring-opened products.[4][5] |

| Thermal Stress | Dry Heat (e.g., 60-80°C) | Generally stable, with degradation dependent on the physical form (solid-state vs. solution). | Minimal degradation expected in the solid state unless melting point is approached. |

| Photostability | UV/Visible Light Exposure | Susceptible to photodegradation, especially in the presence of oxygen.[6] | Photo-oxidative products, including potential ring-opened amides.[6] |

Potential Degradation Pathways

The degradation of this compound can be anticipated to proceed through several pathways, primarily involving the thiazole ring, which is the more reactive moiety under common stress conditions.

Oxidative Degradation

The thiazole ring is susceptible to oxidation at both the nitrogen and sulfur atoms. Under oxidative stress, such as exposure to hydrogen peroxide, this compound may form N-oxides and S-oxides (sulfoxides and sulfones).[5] More aggressive oxidation could lead to the opening of the thiazole ring.[4]

Photodegradation

Exposure to light, particularly in the presence of oxygen, can induce a [4+2] Diels-Alder type cycloaddition of singlet oxygen across the thiazole ring.[6] This can form an unstable endoperoxide intermediate, which then rearranges to yield ring-opened products, such as an amide derivative.[6]

Hydrolytic Degradation

While the thiazole ring exhibits a degree of aromatic stability, it can be susceptible to cleavage under strong alkaline conditions.[3] The amino acid portion of this compound, if part of a larger peptide chain, would be susceptible to standard peptide bond hydrolysis under both acidic and basic conditions.

Experimental Protocols for Stability and Degradation Analysis

To definitively determine the stability and degradation pathways of this compound, a forced degradation study should be conducted according to ICH guidelines.[1]

General Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Detailed Methodologies

4.2.1 Acid Hydrolysis

-

Prepare a solution of this compound in 0.1 M HCl.

-

Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

At each time point, withdraw an aliquot, neutralize it, and dilute to a known concentration.

-

Analyze the samples by a stability-indicating HPLC method.

4.2.2 Alkaline Hydrolysis

-

Prepare a solution of this compound in 0.1 M NaOH.

-

Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.

-

At each time point, withdraw an aliquot, neutralize it, and dilute to a known concentration.

-

Analyze the samples by HPLC.

4.2.3 Oxidative Degradation

-

Prepare a solution of this compound and treat it with 3% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light for a specified period.

-

At each time point, withdraw an aliquot and analyze by HPLC.

-

If no degradation is observed, the concentration of hydrogen peroxide can be increased (e.g., up to 30%) and/or the temperature can be elevated.

4.2.4 Photostability Testing

-

Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples by HPLC.

4.2.5 Thermal Degradation

-

Place a solid sample of this compound in a controlled temperature oven (e.g., 60°C, 80°C) for a specified period.

-

At each time point, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

Analytical Methods

A validated stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Table 2: Example of a Stability-Indicating HPLC Method

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., determined by UV scan) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

For the structural elucidation of degradation products, LC-MS/MS and NMR spectroscopy are indispensable.[6]

Conclusion

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Thiazole - Wikipedia [en.wikipedia.org]

- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Thiazolylalanine-Containing Peptides in Biological Activity and Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide scaffolds represents a burgeoning frontier in medicinal chemistry, offering a powerful strategy to enhance biological activity, metabolic stability, and target specificity. Among these, thiazolylalanine, a heterocyclic amino acid, has emerged as a privileged structure in the design of novel therapeutics. This technical guide provides an in-depth exploration of the biological activities of this compound-containing peptides, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to empower researchers in the fields of drug discovery and development.

Quantitative Analysis of Biological Activity

The introduction of the thiazole moiety into peptide structures can confer a diverse range of biological activities, from antiviral and anticancer to dermatological applications. The following tables summarize key quantitative data from recent studies, providing a comparative overview of the potency of these modified peptides.

Table 1: Antiviral Activity of this compound-Containing Peptide Aldehydes against SARS-CoV-2 Main Protease (Mpro) [1][2]

| Compound | P1 Residue | Mpro IC50 (nM) | Antiviral EC50 (µM) in Vero E6 Cells |

| 4 | Thiazol-4-yl alanine | 1100 | ~0.4 |

| 7 | Thiazol-4-yl alanine | 310 | ~0.4 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3] EC50 (Half-maximal effective concentration) is the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Anticancer Activity of Thiazole-Conjugated Amino Acid Derivatives [4]

| Compound | Conjugated Amino Acid | Cell Line | IC50 (µM) |